molecular formula C18H17NO5 B291733 Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate

Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate

Cat. No. B291733
M. Wt: 327.3 g/mol
InChI Key: CJHFTNKCVFSDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of terephthalates, which are widely used in the production of plastics, fibers, and coatings. The unique structure of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate makes it an attractive candidate for research in areas such as drug delivery, catalysis, and material science.

Mechanism of Action

The mechanism of action of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is based on its ability to form stable complexes with drugs. The compound has a hydrophobic core that can accommodate hydrophobic drugs, while the outer shell is hydrophilic and can interact with biological membranes. When the compound is administered, it can penetrate the cell membrane and release the drug in a controlled manner. This mechanism can improve the bioavailability and pharmacokinetics of drugs.
Biochemical and Physiological Effects
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been shown to be biocompatible and non-toxic. In vitro and in vivo studies have demonstrated that the compound does not induce cytotoxicity or inflammation. The compound has also been shown to be stable in biological fluids, which is important for its use in drug delivery applications.

Advantages and Limitations for Lab Experiments

The advantages of using dimethyl 2-[(4-methylbenzoyl)amino]terephthalate in lab experiments include its ability to encapsulate hydrophobic drugs, its controlled release mechanism, and its biocompatibility. However, the limitations of the compound include its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for research on dimethyl 2-[(4-methylbenzoyl)amino]terephthalate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the compound for drug delivery applications, including the development of new formulations and the evaluation of its efficacy in animal models. Additionally, the compound has potential applications in catalysis and material science, which could be explored in future research.

Synthesis Methods

The synthesis of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate involves several steps. The first step is the preparation of 4-methylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with dimethyl terephthalate to form the desired product. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as toluene or dichloromethane.

Scientific Research Applications

Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been studied extensively for its potential applications in drug delivery. The compound has been shown to be an effective carrier for various drugs, including anticancer agents and antibiotics. The unique structure of the compound allows it to encapsulate drugs and release them in a controlled manner, which can improve their efficacy and reduce side effects.

properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

dimethyl 2-[(4-methylbenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO5/c1-11-4-6-12(7-5-11)16(20)19-15-10-13(17(21)23-2)8-9-14(15)18(22)24-3/h4-10H,1-3H3,(H,19,20)

InChI Key

CJHFTNKCVFSDJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.